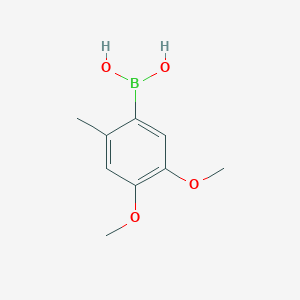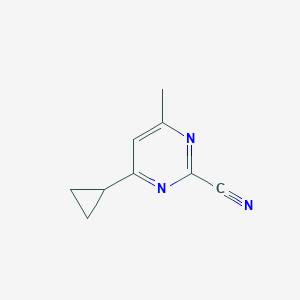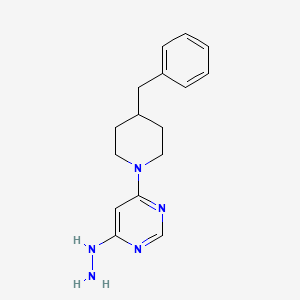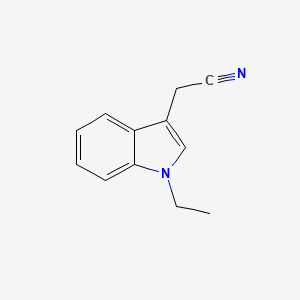
3-cyclohexylBenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexylbenzaldehyde: is an organic compound with the molecular formula C13H16O . It consists of a benzene ring substituted with a cyclohexyl group and an aldehyde functional group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclohexylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products Formed:
Oxidation: 3-Cyclohexylbenzoic acid.
Reduction: 3-Cyclohexylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Cyclohexylbenzaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes. It can also serve as a model compound for investigating the metabolic pathways of aromatic aldehydes .
Medicine: While specific medical applications of this compound are limited, its derivatives may possess pharmacological properties that could be explored for therapeutic purposes. Research into its potential as a precursor for drug development is ongoing .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its ability to undergo various chemical transformations makes it a versatile compound for manufacturing high-value products .
Mechanism of Action
The mechanism of action of 3-cyclohexylbenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The cyclohexyl group influences the compound’s reactivity by providing steric hindrance and electronic effects, which can affect the rate and selectivity of reactions .
Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes that catalyze aldehyde transformations, such as aldehyde dehydrogenases and reductases. These interactions can modulate metabolic pathways and influence cellular processes .
Comparison with Similar Compounds
2-Cyclohexylbenzaldehyde: Similar structure but with the cyclohexyl group at the second position.
4-Cyclohexylbenzaldehyde: Similar structure but with the cyclohexyl group at the fourth position.
Benzaldehyde: Lacks the cyclohexyl group, making it less sterically hindered and more reactive in certain reactions.
Uniqueness: 3-Cyclohexylbenzaldehyde is unique due to the specific positioning of the cyclohexyl group, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in reaction outcomes and applications compared to its analogs .
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-cyclohexylbenzaldehyde |
InChI |
InChI=1S/C13H16O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2 |
InChI Key |
AZRWMUROMLHIHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Methoxyphenyl)methylamino]-2-methylpyrimidine-4-carbonitrile](/img/structure/B13879018.png)

![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)


![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)



![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)




